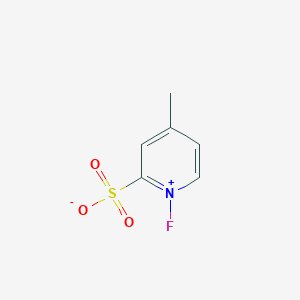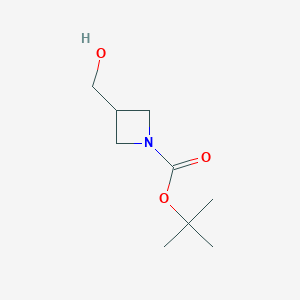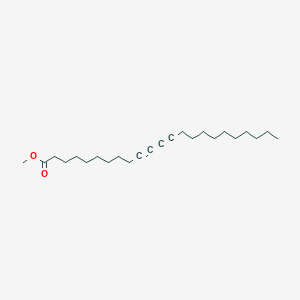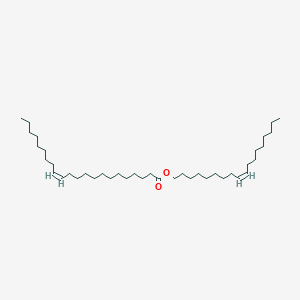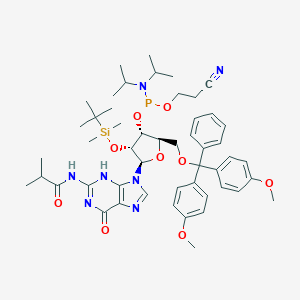
3-氟-2-碘吡啶
描述
3-Fluoro-2-iodopyridine is an organic compound with the chemical formula C5H3FIN. It is a colorless crystalline or pale yellow solid with a melting point of 45-47°C . This compound is significant in various fields due to its unique chemical properties, which include the presence of both fluorine and iodine atoms on the pyridine ring. These substituents impart distinct reactivity and stability characteristics to the molecule.
科学研究应用
3-Fluoro-2-iodopyridine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in the development of radiolabeled molecules for imaging studies.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorine atoms for enhanced biological activity.
Industry: The compound is utilized in the production of agrochemicals and dyes.
作用机制
Target of Action
Fluoropyridines, in general, are known to interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to influence various biochemical pathways due to their unique properties .
Result of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .
Action Environment
The environment can significantly impact the effectiveness of fluoropyridines .
准备方法
Synthetic Routes and Reaction Conditions: 3-Fluoro-2-iodopyridine can be synthesized through several methods. One common approach involves the reaction of iodobenzene with sodium fluoride in the presence of ketones or imines . This method typically requires specific reaction conditions, such as controlled temperatures and inert atmospheres, to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the synthesis of 3-Fluoro-2-iodopyridine may involve large-scale reactions using similar reagents and conditions. The process often includes steps to purify the product, such as recrystallization or distillation, to meet the required standards for its intended applications.
化学反应分析
Types of Reactions: 3-Fluoro-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorine and iodine atoms.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or nickel complexes are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium fluoride can yield 3-fluoropyridine derivatives .
相似化合物的比较
- 2-Fluoro-3-iodopyridine
- 3-Fluoro-4-iodopyridine
- 2-Chloro-3-fluoro-4-iodopyridine
Comparison: 3-Fluoro-2-iodopyridine is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This positioning affects its reactivity and stability compared to other similar compounds. For instance, 2-Fluoro-3-iodopyridine may exhibit different reactivity patterns due to the different arrangement of substituents .
属性
IUPAC Name |
3-fluoro-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-4-2-1-3-8-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGZTSMMMPDJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364053 | |
| Record name | 3-fluoro-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146141-04-0 | |
| Record name | 3-fluoro-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-2-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-fluoro-2-iodopyridine synthesized in the study?
A1: The synthesis of 3-fluoro-2-iodopyridine is achieved through a multi-step process starting from 5-chloro-2,3-difluoropyridine. This precursor undergoes several transformations, including hydrolysis, halogen exchange, and lithium-halogen exchange reactions, ultimately leading to the formation of 3-fluoro-2-iodopyridine. The reaction scheme highlights the use of lithium diisopropylamide as a base and iodine as a halogen source to achieve the desired product. []
Q2: What is the significance of synthesizing compounds like 3-fluoro-2-iodopyridine?
A2: The ability to selectively introduce halogens, particularly iodine, at specific positions on the pyridine ring is highly valuable in organic synthesis. Halogenated pyridines like 3-fluoro-2-iodopyridine serve as versatile building blocks for further chemical transformations. The presence of iodine, specifically, allows for various coupling reactions, enabling the construction of more complex molecules. This is particularly relevant in medicinal chemistry and materials science, where the development of new drugs and advanced materials relies heavily on the availability of diverse and readily modifiable chemical entities. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


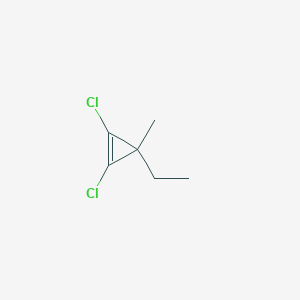
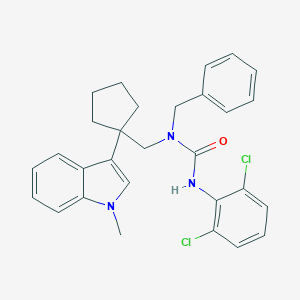
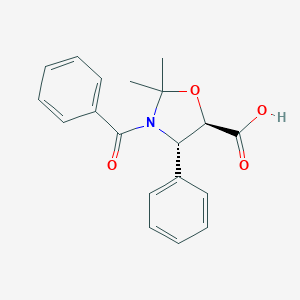

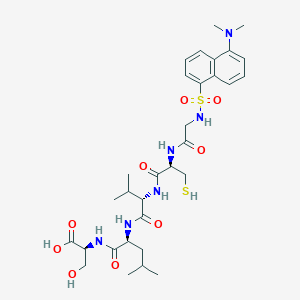
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)

